Chlorure de 3-(difluorométhyl)-1-méthyl-1H-pyrazole-5-carbonyle

Vue d'ensemble

Description

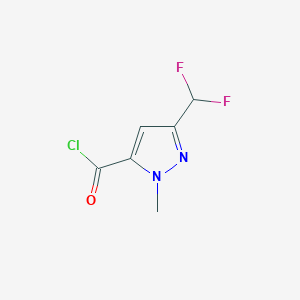

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications, including pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

Chemical Synthesis

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The carbonyl chloride group can react with nucleophiles (amines, alcohols) to form different derivatives.

- Oxidation and Reduction : Although less common than substitution reactions, these transformations are also feasible under specific conditions.

Research has indicated that this compound exhibits potential biological activities, particularly as an antifungal agent. It functions by inhibiting specific enzymes critical for fungal metabolism, such as succinate dehydrogenase. This inhibition disrupts energy production in fungal cells, leading to cell death.

Pharmaceutical Development

The compound is being explored for its role as a precursor in drug development. Its derivatives may possess therapeutic properties that could be harnessed in treating various diseases.

Agrochemicals

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is notably utilized in the formulation of fungicides. Its derivatives have been linked to effective control over several crop diseases caused by fungi. The mechanism primarily involves the inhibition of succinate dehydrogenase, which has been recognized as a critical target for fungicidal action.

Fungicide Development

This compound has been integrated into several commercially available fungicides, contributing to the agricultural sector's ability to manage crop diseases effectively. The development of these agrochemicals emphasizes the importance of this compound in enhancing agricultural productivity and sustainability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Synthesis Optimization | Developed an efficient method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride with higher yields using novel catalytic systems. |

| Study B (2021) | Biological Activity | Demonstrated significant antifungal activity against Zymoseptoria tritici, highlighting its potential as a new fungicide candidate. |

| Study C (2022) | Agricultural Application | Evaluated the effectiveness of formulations containing this compound against major crop pathogens, showing improved disease resistance compared to traditional fungicides. |

Mécanisme D'action

Target of Action

The primary target of the compound 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .

Mode of Action

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the enzyme, leading to a decrease in energy production within the cell .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway that provides energy to the cell. By inhibiting SDH, the compound disrupts this pathway, leading to a decrease in energy production .

Result of Action

The molecular and cellular effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride’s action primarily involve the disruption of energy production within the cell. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle, leading to a decrease in the production of ATP, the cell’s main source of energy .

Analyse Biochimique

Biochemical Properties

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is succinate dehydrogenase, a key component of the mitochondrial respiratory chain. By inhibiting succinate dehydrogenase, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride disrupts the electron transport chain, leading to a decrease in ATP production. This inhibition is particularly relevant in the development of fungicides, as it can effectively control fungal growth by targeting their energy production pathways .

Cellular Effects

The effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride on various cell types and cellular processes are profound. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride leads to an accumulation of succinate, which can act as a signaling molecule to modulate hypoxia-inducible factor (HIF) pathways. This modulation can result in altered gene expression profiles, affecting processes such as angiogenesis and cellular adaptation to low oxygen conditions .

Molecular Mechanism

At the molecular level, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the normal conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, leading to a disruption in cellular respiration and energy production. Additionally, the presence of the difluoromethyl group enhances the compound’s binding affinity and specificity for the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature variations. Long-term studies have shown that prolonged exposure to 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can lead to persistent inhibition of succinate dehydrogenase, resulting in sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit fungal growth without causing significant toxicity to the host organism. At higher doses, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can induce toxic effects, including liver and kidney damage, due to its impact on mitochondrial function and energy production. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antifungal activity without adverse effects .

Metabolic Pathways

3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound affects the TCA cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. Additionally, the accumulation of succinate can influence other metabolic pathways, such as the production of reactive oxygen species (ROS) and the regulation of cellular redox states .

Transport and Distribution

Within cells and tissues, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Its distribution is influenced by factors such as tissue perfusion, cellular uptake rates, and binding affinities to intracellular targets .

Subcellular Localization

The subcellular localization of 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondrial matrix. Once inside the mitochondria, 3-(Difluoromethyl)-1-methyl-1h-pyrazole-5-carbonyl chloride can effectively inhibit the TCA cycle and disrupt cellular respiration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.

Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carbonyl chloride group

Uniqueness

Reactivity: The presence of the carbonyl chloride group makes 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride more reactive towards nucleophiles compared to its carboxylic acid or amide counterparts.

Applications: Its unique reactivity profile allows for a broader range of chemical transformations, making it a versatile intermediate in various synthetic pathways

Activité Biologique

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has garnered attention for its potential biological applications, particularly in the field of agriculture as a fungicide. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities, including antifungal and anti-inflammatory properties.

- Molecular Formula : C6H5ClF2N2O

- Molecular Weight : 194.57 g/mol

- Structure : The compound features a pyrazole ring substituted with difluoromethyl and carbonyl chloride groups, which contribute to its biological activity.

Antifungal Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride has been studied for its antifungal properties, particularly as an intermediate in the synthesis of fungicides. Research indicates that compounds derived from this structure exhibit significant inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism is crucial for the fungicidal action observed in several commercial fungicides.

Research Findings :

- A study evaluated various derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. One derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated superior antifungal activity compared to the benchmark fungicide boscalid .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrazole core can significantly influence biological efficacy. For instance, the presence of bulky substituents enhances antifungal potency by improving interactions with the target enzyme SDH .

Case Study 1: Efficacy Against Phytopathogenic Fungi

In a controlled laboratory setting, various 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were tested for their ability to inhibit fungal growth. The results indicated that compounds with specific structural modifications exhibited IC50 values lower than those of established fungicides, suggesting a promising avenue for agricultural applications .

| Compound | IC50 Value (μg/mL) | Fungal Species Tested |

|---|---|---|

| 9m | 31.4 | Alternaria, Fusarium, Botrytis |

| Boscalid | 50.0 | Alternaria |

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that certain derivatives could form critical hydrogen bonds with amino acids in the active site of SDH, enhancing their inhibitory activity. This computational approach aids in predicting which modifications could lead to more effective antifungal agents .

Safety and Environmental Impact

While the potential for agricultural use is significant, safety assessments are crucial. The compound has been classified as hazardous due to its corrosive nature and potential environmental impact when used in large quantities. Ongoing research aims to optimize formulations to minimize ecological risks while maintaining efficacy .

Propriétés

IUPAC Name |

5-(difluoromethyl)-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c1-11-4(5(7)12)2-3(10-11)6(8)9/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWAFHONKQTYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.